molecular formula C6H8O B3055729 2,4-Cyclohexadien-1-ol CAS No. 66542-65-2

2,4-Cyclohexadien-1-ol

Cat. No. B3055729
CAS RN: 66542-65-2
M. Wt: 96.13 g/mol
InChI Key: MIHINWMALJZIBX-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-ol is a cyclic organic compound with the chemical formula C6H8O. It is a colorless liquid with a characteristic odor and is widely used in various fields of scientific research.

Scientific Research Applications

Chiral Building Blocks in Synthesis

2,4-Cyclohexadien-1-ol serves as a versatile chiral building block in organic synthesis. For instance, its enantioselective synthesis has been achieved through catalytic asymmetric methods, providing optically active derivatives like 4-methyl-2-cyclohexen-1-one, which are valuable in the synthesis of complex organic molecules. The catalysis involves asymmetric addition reactions, optimized for high enantio- and regioselectivities, highlighting the compound's utility in creating enantiomerically enriched products with potential applications in pharmaceuticals and fine chemicals (Bertozzi et al., 2001).

Intermediates in Organic Reactions

2,4-Cyclohexadien-1-ol and its derivatives act as key intermediates in various organic reactions. For example, they participate in efficient trapping reactions with 1,3-dipoles, leading to the formation of complex molecular structures with high regio- and diastereoselectivity. Such reactivity underscores the compound's role in synthetic strategies aimed at constructing polycyclic and heterocyclic compounds, which are of significant interest in the development of new materials and biologically active molecules (Lofstrand & West, 2016).

Aromatization Reactions

Aromatization reactions involving 2,4-Cyclohexadien-1-ol derivatives have been explored for the synthesis of aromatic compounds. These reactions are facilitated by iodine/sodium alkoxide, leading to regioselective iodination and subsequent aromatization to yield iodoanilines and iodophenols. This process illustrates the transformation of cyclohexadiene derivatives into valuable aromatic compounds, which are fundamental in the pharmaceutical and agrochemical industries (Hegde et al., 2001).

Enantioselective Transformations

The nickel-catalyzed hydrocyanation of 1,3-cyclohexadiene, involving 2,4-Cyclohexadien-1-ol derivatives, has been studied to understand its enantioselective transformations. Such research provides insights into the mechanistic aspects of catalytic enantioselectivity, which is crucial for the development of asymmetric synthesis methods. Understanding these processes aids in the design of catalysts for the selective production of enantiomerically pure compounds, essential in various fields, including drug development and agrochemicals (Wilting et al., 2006).

properties

IUPAC Name

cyclohexa-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHINWMALJZIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504327
Record name Cyclohexa-2,4-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Cyclohexadien-1-ol

CAS RN

66542-65-2
Record name Cyclohexa-2,4-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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